molecular formula C22H13F2N3 B2494500 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-55-8

8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2494500
CAS No.: 901043-55-8
M. Wt: 357.364
InChI Key: PVBNMNPRMBECDK-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with fluorinated benzaldehydes under acidic or basic conditions . The reaction conditions often require the use of solvents like tetrahydrofuran or dimethylformamide and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines and pyrazoloquinolines, such as:

Uniqueness

8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Biological Activity

8-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F2N2C_{21}H_{16}F_2N_2, with a molecular weight of approximately 354.36 g/mol. The compound features a bicyclic structure that combines both pyrazole and quinoline moieties, with fluorine substituents that enhance its biological activity.

Mechanisms of Biological Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities through various mechanisms:

  • Anti-inflammatory Activity :
    • Compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Specifically, they inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways, which are pivotal in inflammatory responses .
    • A study reported that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents, indicating their potential therapeutic applications .
  • Anticancer Activity :
    • Pyrazoloquinoline derivatives have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines. For instance, compounds were evaluated against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, demonstrating significant cytotoxic effects .
    • The structure-activity relationship analysis revealed that specific substitutions on the phenyl rings significantly influence the potency and selectivity of these compounds against cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazoloquinoline derivatives:

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (μM)Remarks
This compoundAnti-inflammatory0.39Comparable to positive control 1400 W
Derivative AAnticancer (MCF-7)0.25High selectivity against cancer cells
Derivative BAnticancer (HepG2)0.15Induces apoptosis via mitochondrial pathway

Note: Values are indicative based on available literature.

Notable Research Findings

  • Inhibition of NO Production : A study demonstrated that the compound significantly reduced LPS-induced NO production in RAW 264.7 cells, with an IC50 value indicating potent anti-inflammatory effects .
  • Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoloquinolines is heavily influenced by their chemical structure. Key findings from SAR analyses include:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to biological targets.
  • Positioning of Functional Groups : The position of substituents on the phenyl rings plays a crucial role in determining both potency and selectivity for specific biological pathways .

Properties

IUPAC Name

8-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBNMNPRMBECDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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